molecular formula C28H35N3O5 B11409538 4-[4-(hexyloxy)-3-methoxyphenyl]-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-[4-(hexyloxy)-3-methoxyphenyl]-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11409538
M. Wt: 493.6 g/mol
InChI Key: MFNZCZVPLLINBC-UHFFFAOYSA-N
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Description

4-[4-(HEXYLOXY)-3-METHOXYPHENYL]-3-(2-HYDROXYPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(HEXYLOXY)-3-METHOXYPHENYL]-3-(2-HYDROXYPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolo[3,4-C]pyrazole Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Functional Group Modifications: Introduction of the hexyloxy, methoxy, and hydroxyphenyl groups through various substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group.

    Reduction: Reduction reactions can modify the pyrrolo[3,4-C]pyrazole core or other functional groups.

    Substitution: Various substitution reactions can be performed to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its functional groups may allow it to bind to specific targets, making it useful in drug discovery.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its interactions with biological targets may lead to the development of new drugs for various diseases.

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[4-(HEXYLOXY)-3-METHOXYPHENYL]-3-(2-HYDROXYPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the target and the context. For example, the compound may inhibit or activate enzymes, bind to receptors, or interact with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(HEXYLOXY)-3-METHOXYPHENYL]-3-(2-HYDROXYPHENYL)-5-(2-METHOXYETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • 4-[4-(HEXYLOXY)-3-METHOXYPHENYL]-3-(2-HYDROXYPHENYL)-5-(4-METHOXYBUTYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Uniqueness

The uniqueness of 4-[4-(HEXYLOXY)-3-METHOXYPHENYL]-3-(2-HYDROXYPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of functional groups and its potential reactivity. This makes it distinct from other similar compounds and valuable for various applications.

Properties

Molecular Formula

C28H35N3O5

Molecular Weight

493.6 g/mol

IUPAC Name

4-(4-hexoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C28H35N3O5/c1-4-5-6-9-17-36-22-14-13-19(18-23(22)35-3)27-24-25(20-11-7-8-12-21(20)32)29-30-26(24)28(33)31(27)15-10-16-34-2/h7-8,11-14,18,27,32H,4-6,9-10,15-17H2,1-3H3,(H,29,30)

InChI Key

MFNZCZVPLLINBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCOC)NN=C3C4=CC=CC=C4O)OC

Origin of Product

United States

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